molecular formula C11H8Cl2O B15053822 2-(Chloromethyl)-5-(4-chlorophenyl)furan

2-(Chloromethyl)-5-(4-chlorophenyl)furan

Cat. No.: B15053822
M. Wt: 227.08 g/mol
InChI Key: GKVCZBFWVKPLDL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(4-chlorophenyl)furan is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)furan typically involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base, followed by chloromethylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-chlorophenyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furanones.

    Reduction Reactions: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(4-chlorophenyl)furan has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antifungal and antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-chlorophenyl)furan involves its interaction with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial effects. The furan ring’s aromaticity allows for π-π interactions with aromatic residues in enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-phenylfuran: Lacks the chlorophenyl group, resulting in different reactivity and applications.

    2-(Bromomethyl)-5-(4-chlorophenyl)furan: Contains a bromomethyl group instead of chloromethyl, leading to different substitution reactions.

    2-(Chloromethyl)-5-(4-methylphenyl)furan: Contains a methyl group instead of chlorine on the phenyl ring, affecting its chemical properties.

Uniqueness

2-(Chloromethyl)-5-(4-chlorophenyl)furan is unique due to the presence of both chloromethyl and chlorophenyl groups, which impart distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H8Cl2O

Molecular Weight

227.08 g/mol

IUPAC Name

2-(chloromethyl)-5-(4-chlorophenyl)furan

InChI

InChI=1S/C11H8Cl2O/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-6H,7H2

InChI Key

GKVCZBFWVKPLDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCl)Cl

Origin of Product

United States

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